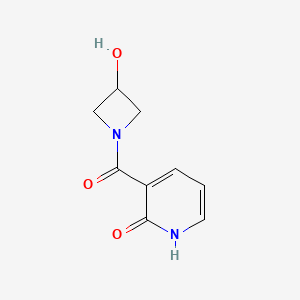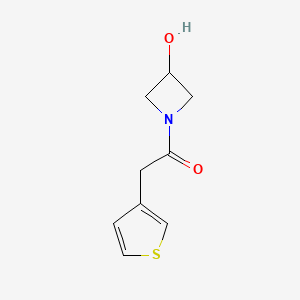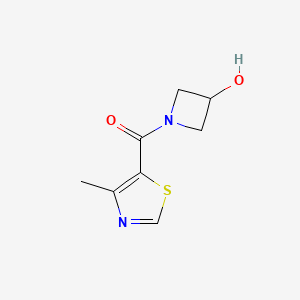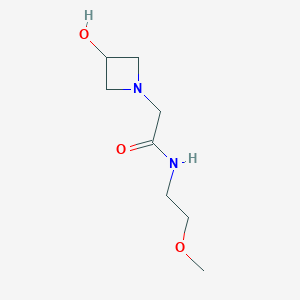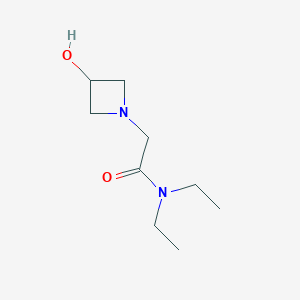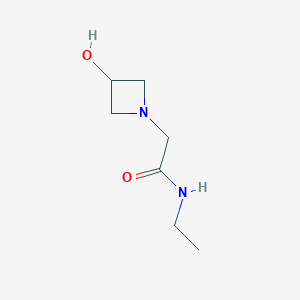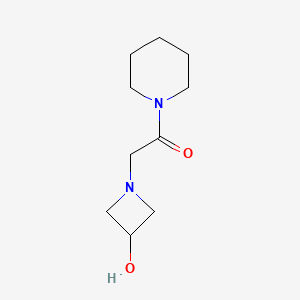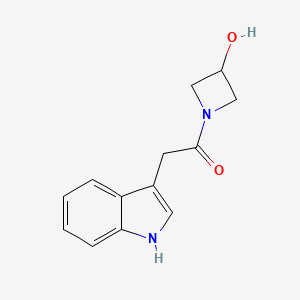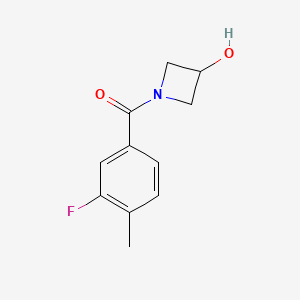
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, or 5-FPTC, is a synthetic compound with potential applications in scientific research. It is a member of the thiazole-based family of compounds, and is composed of a nitrogen atom, a five-membered ring, and a carboxamide group. 5-FPTC has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has shown promise in the field of anti-fibrotic therapy. Researchers have synthesized derivatives of pyrimidine, which share a similar core structure, and evaluated their biological activities against fibrosis . These studies suggest that modifications of the pyrimidine moiety, akin to the structure of N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide, could lead to the development of new anti-fibrotic drugs.
Antimicrobial Properties
Compounds with a pyrimidine core are known to exhibit antimicrobial activities . Given the structural similarity, N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could potentially be used as a scaffold for designing new antimicrobial agents.
Antiviral Applications
The pyrimidine derivatives are also recognized for their antiviral properties . Research into N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could expand into the antiviral domain, exploring its efficacy against various viral infections.
Antitumor Potential
There is significant interest in pyrimidine derivatives as antitumor agents . The fluoropyridin moiety in N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could be explored for its potential use in cancer treatment, particularly in designing inhibitors that target specific pathways in tumor cells.
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop agricultural products with improved properties . N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide could serve as a precursor for synthesizing fluorine-containing compounds for agricultural applications.
Radiobiology and Imaging
Fluorinated pyridines are of special interest as potential imaging agents for various biological applications . The fluorine atom in N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide makes it a candidate for developing
18F ^{18}F 18F
-substituted pyridines, which could be used in local radiotherapy of cancer or as imaging agents in positron emission tomography (PET) scans.Orientations Futures
: Felts, A. S., Rodriguez, A. L., Blobaum, A. L., Morrison, R. D., Bates, B. S., Thompson Gray, A., … & Emmitte, K. A. (2017). Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5072-5085. Full text
: Image detail source: Discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
: Low resolution reverse phase LCMS analysis details: Supplementary Information
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like phosphodiesterase 5 . The role of such enzymes is to break down cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
It can be inferred that, like other enzyme inhibitors, it may bind to its target enzyme and prevent it from carrying out its normal function . This can result in changes to cellular signaling pathways.
Biochemical Pathways
If it acts as an inhibitor of phosphodiesterase 5, it could affect the cyclic nucleotide signaling pathway . This could have downstream effects on a variety of cellular processes, including cell growth and differentiation.
Pharmacokinetics
Similar compounds have been found to be orally active , suggesting that they can be absorbed through the gastrointestinal tract
Result of Action
Inhibition of phosphodiesterase 5 could potentially result in increased levels of cyclic nucleotides in cells, affecting various cellular processes .
Propriétés
IUPAC Name |
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNVANXXHVANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



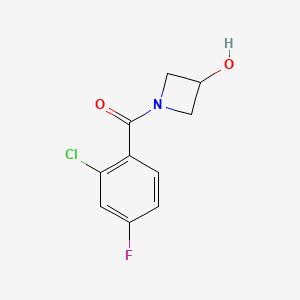
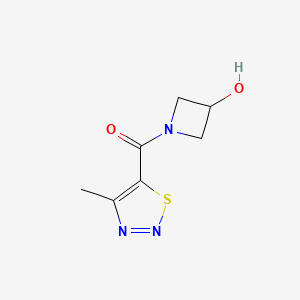
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
